Cas no 137013-12-8 (5-Isopropylpyridin-2(1H)-one)
5-Isopropylpyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Pyridinone,5-(1-methylethyl)-(9CI)
- 5-Isopropylpyridin-2-ol
- 5-Isopropylpyridin-2(1H)-one
- GS2476
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- Inchi: 1S/C8H11NO/c1-6(2)7-3-4-8(10)9-5-7/h3-6H,1-2H3,(H,9,10)
- InChI Key: DGTAAIBINZROPM-UHFFFAOYSA-N
- SMILES: O=C1C=CC(=CN1)C(C)C
Computed Properties
- Exact Mass: 137.084063974g/mol
- Monoisotopic Mass: 137.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 0.9
5-Isopropylpyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192206-5g |
5-Isopropylpyridin-2(1H)-one |
137013-12-8 | 97% | 5g |
$1,575.84 | 2022-04-02 | |
| Alichem | A029192206-10g |
5-Isopropylpyridin-2(1H)-one |
137013-12-8 | 97% | 10g |
$2,484.36 | 2022-04-02 | |
| Alichem | A029192206-25g |
5-Isopropylpyridin-2(1H)-one |
137013-12-8 | 97% | 25g |
$4,459.52 | 2022-04-02 |
5-Isopropylpyridin-2(1H)-one Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 5-Isopropylpyridin-2(1H)-one
5-Isopropylpyridin-2(1H)-one: A Comprehensive Overview of CAS No. 137013-12-8
5-Isopropylpyridin-2(1H)-one, with the CAS number 137013-12-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring and an isopropyl group, making it a valuable building block for the synthesis of various bioactive molecules.
The chemical structure of 5-Isopropylpyridin-2(1H)-one consists of a six-membered pyridine ring with a ketone functional group at the 2-position and an isopropyl substituent at the 5-position. This arrangement imparts specific electronic and steric properties that are crucial for its biological activity and reactivity in synthetic transformations. The compound's molecular formula is C9H11NO, and its molecular weight is approximately 149.19 g/mol.
In recent years, 5-Isopropylpyridin-2(1H)-one has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as a scaffold for the design of novel therapeutic agents. The pyridine ring, in particular, is known for its ability to form hydrogen bonds and π-stacking interactions, which are essential for binding to biological targets such as enzymes and receptors.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 5-Isopropylpyridin-2(1H)-one as a core structure in the development of potent inhibitors for kinases, a class of enzymes involved in numerous cellular processes. The researchers demonstrated that derivatives of this compound exhibited high selectivity and efficacy against specific kinase targets, making them promising candidates for treating diseases such as cancer and inflammatory disorders.
Beyond kinase inhibition, 5-Isopropylpyridin-2(1H)-one has also shown potential in the field of neuropharmacology. A study conducted by a team at the University of California, San Francisco, explored the use of this compound as a lead structure for developing novel antidepressants. The researchers found that certain derivatives exhibited significant antidepressant-like effects in animal models, suggesting that this scaffold could be further optimized to create more effective treatments for mood disorders.
The synthetic accessibility of 5-Isopropylpyridin-2(1H)-one is another factor contributing to its widespread use in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound, including those involving palladium-catalyzed cross-coupling reactions and base-mediated cyclizations. These methods not only provide high yields but also allow for easy functionalization, enabling chemists to introduce various substituents to tailor the compound's properties for specific applications.
In addition to its medicinal applications, 5-Isopropylpyridin-2(1H)-one has found utility in other areas of chemistry. For instance, it serves as an important intermediate in the synthesis of agrochemicals and materials science applications. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry, where it can be used to design catalysts with enhanced activity and selectivity.
The environmental impact of compounds like 5-Isopropylpyridin-2(1H)-one is an important consideration in their development and use. Recent studies have focused on evaluating the biodegradability and ecotoxicity of this compound to ensure that it can be safely used in industrial processes without causing harm to ecosystems. Preliminary results indicate that under controlled conditions, this compound can be effectively degraded by microbial communities, reducing its potential environmental impact.
In conclusion, 5-Isopropylpyridin-2(1H)-one (CAS No. 137013-12-8) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and other fields. Its unique structural features and synthetic accessibility make it an attractive candidate for developing novel therapeutic agents and other valuable products. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in modern chemical and pharmaceutical sciences.
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